trans-2-Chlorocyclopropanecarboxylic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Chlorocyclopropanecarboxylic acid: is an organic compound characterized by a cyclopropane ring substituted with a chlorine atom and a carboxylic acid group
Mechanism of Action
Mode of Action
Cyclopropane carboxylic acids, in general, are known to interact with various enzymes and receptors in the body . The exact nature of these interactions and the resulting changes at the molecular level for trans-2-Chlorocyclopropanecarboxylic specifically are yet to be elucidated .
Biochemical Pathways
Cyclopropane carboxylic acids are known to be involved in various biochemical reactions .
Pharmacokinetics
Pharmacokinetic studies are essential to understand how the compound is absorbed, distributed, metabolized, and excreted in the body, which ultimately impacts its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and its overall stability . Specific studies on how these factors influence the action of this compound are currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Chlorocyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. One common method is the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane (CH2I2) and a zinc-copper couple to form a cyclopropane ring. The resulting cyclopropane can then be chlorinated to introduce the chlorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound acid may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: trans-2-Chlorocyclopropanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution: Formation of substituted cyclopropane derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Chemistry: trans-2-Chlorocyclopropanecarboxylic acid is used as a building block in organic synthesis, particularly in the construction of complex molecules and the study of cyclopropane ring reactivity .
Biology: The compound is investigated for its potential biological activities, including its role as an inhibitor or modulator of specific enzymes or biological pathways .
Medicine: Research explores the potential therapeutic applications of this compound acid derivatives in drug development, particularly in targeting specific molecular pathways involved in diseases .
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other industrial products .
Comparison with Similar Compounds
- trans-2-Phenylcyclopropanecarboxylic acid
- trans-2-Methylcyclopropanecarboxylic acid
- trans-2-Bromocyclopropanecarboxylic acid
Comparison: trans-2-Chlorocyclopropanecarboxylic acid is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. For example, the chlorine atom can participate in specific substitution reactions that are not possible with other halogens or substituents .
Properties
IUPAC Name |
(1S,2R)-2-chlorocyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOFZHBEJQGHPB-PWNYCUMCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65475-70-9 |
Source
|
Record name | rac-(1R,2S)-2-chlorocyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.